molecular formula C8H14O6 B1282407 Diethyl 2,5-Dioxahexanedioate CAS No. 35466-87-6

Diethyl 2,5-Dioxahexanedioate

Cat. No. B1282407
CAS RN: 35466-87-6
M. Wt: 206.19 g/mol
InChI Key: MYNUAGYBVSQRFN-UHFFFAOYSA-N
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Description

Diethyl 2,5-Dioxahexanedioate is a chemical compound that serves as a versatile building block in organic synthesis. It is particularly valuable in the construction of chiral molecules, which are essential in the development of pharmaceuticals and other biologically active compounds. The compound's utility stems from its ability to undergo various chemical transformations, leading to the formation of complex structures with high enantioselectivity.

Synthesis Analysis

The synthesis of related compounds to Diethyl 2,5-Dioxahexanedioate has been explored in several studies. For instance, the enantioselective reduction of diethyl 2-oxohexanedioate using baker's yeast has been demonstrated to yield (−)-(2S)-Diethyl 2-hydroxyhexanedioate, which is a precursor to chiral δ-lactones and leukotriene LTB4 . Additionally, asymmetric hydrogenation of diethyl 3,4-dioxohexanedioate has been reported to produce compounds with high enantiomeric excess, which can be further transformed into synthetically useful γ-substituted γ-butyrolactones .

Molecular Structure Analysis

The molecular and crystal structures of compounds related to Diethyl 2,5-Dioxahexanedioate have been elucidated using X-ray analysis. For example, the structures of the cis- and trans-isomers of 2,5-diethoxy-2,5-bis(hydroxymethyl)-[1,4]-dioxane have been determined, revealing different conformations and the influence of the anomeric effect on their stability . The molecular structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate has also been characterized, providing insights into the conformation of the substituents .

Chemical Reactions Analysis

The reactivity of Diethyl 2,5-Dioxahexanedioate and its analogs has been the subject of various studies. For instance, the condensation of diethyl 2,4,6-trioxoheptanedioate with aryliminomethyl phenols has led to the synthesis of chromeno[4,3-b]pyridines, showcasing the potential of these compounds in heterocyclic chemistry . The Diels-Alder reaction involving diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate has been investigated, demonstrating high stereoselectivity and the influence of steric and electronic effects on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of Diethyl 2,5-Dioxahexanedioate derivatives have been studied to understand their behavior and potential applications. The phase transition of liquid crystal compounds such as 5-ethyl-2-(4-cyanophenyl)-1,3-dioxane has been confirmed by DSC, and the product characterized by IR and 1H-NMR . The crystal structure of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been determined, revealing that the crystal packing is governed by van der Waals forces and weak C—H⋯O interactions .

Scientific Research Applications

Use in High-Performance Batteries

  • Application Summary: Diethyl 2,5-Dioxahexanedioate has been used as a solvent in the electrolyte for high-performance 5V-class lithium-based batteries .
  • Methods of Application: The electrolyte is based on dimethyl 2,5-dioxahexanedioate solvent for 5V-class batteries. This solvent, due to its particular chemical structure and weak interaction with lithium cation, enables stable, dendrite-free lithium plating-stripping .
  • Results: The Li | |LiNi0.5Mn1.5O4 cells using the 1 M LiPF6 in 2,5-dioxahexanedioate based electrolyte retain >97% of the initial capacity after 250 cycles, outperforming the conventional carbonate-based electrolyte formulations .

Use in Drug Synthesis

  • Application Summary: Diethyl 2,5-Dioxahexanedioate can be used as a solvent in the synthesis of drugs .
  • Methods of Application: The specific methods of application would depend on the particular drug being synthesized. For example, in one method, it was used in the one-step synthesizing process of 2,5-dimethyl-2,5-hexanediol .
  • Results: The results would vary depending on the specific drug being synthesized. In the case of 2,5-dimethyl-2,5-hexanediol, the process resulted in a product with high quality and low production cost .

Use in Synthesis of Biologically Active Compounds

  • Application Summary: Diethyl 2,5-Dioxahexanedioate can be used as a reagent in the synthesis of biologically active compounds .
  • Methods of Application: The specific methods of application would depend on the particular biologically active compound being synthesized. For example, in the Paal-Knorr Pyrrole Synthesis, meso- and dl-3,4-diethyl-2,5-hexanediones cyclize at unequal rates .
  • Results: The results would vary depending on the specific biologically active compound being synthesized. In the case of the Paal-Knorr Pyrrole Synthesis, the stereochemical configuration of the unchanged dione is preserved during the reaction .

Use in Dye Synthesis

  • Application Summary: Diethyl 2,5-Dioxahexanedioate can be used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .
  • Methods of Application: The specific methods of application would depend on the particular dye being synthesized. For example, it was used in the synthesis of benzothiazole-based dispersed azo dyes .
  • Results: The results would vary depending on the specific dye being synthesized. In the case of benzothiazole-based dispersed azo dyes, the process resulted in a product with improved bioactive properties .

Use in Pharmaceutical Intermediates Synthesis

  • Application Summary: Diethyl 2,5-Dioxahexanedioate can be used in the synthesis of pharmaceutical intermediates .
  • Methods of Application: The specific methods of application would depend on the particular pharmaceutical intermediate being synthesized. For example, it was used in the one-step synthesizing process of 5-Dimethylaminomethyl-2-Furanmethanol .
  • Results: The results would vary depending on the specific pharmaceutical intermediate being synthesized. In the case of 5-Dimethylaminomethyl-2-Furanmethanol, the process resulted in a product with high quality and low production cost .

Use in Perfume Synthesis

  • Application Summary: While there is no direct evidence of Diethyl 2,5-Dioxahexanedioate being used in the synthesis of perfumes, its structural similarity to other esters and organic compounds suggests potential use in this field. It could potentially be used as a reagent or solvent in the synthesis of various perfume compounds .

Use in Cosmetic Synthesis

  • Application Summary: While there is no direct evidence of Diethyl 2,5-Dioxahexanedioate being used in the synthesis of cosmetics, its structural similarity to other esters and organic compounds suggests potential use in this field. It could potentially be used as a reagent or solvent in the synthesis of various cosmetic compounds .

Use in Food Additives Synthesis

  • Application Summary: While there is no direct evidence of Diethyl 2,5-Dioxahexanedioate being used in the synthesis of food additives, its structural similarity to other esters and organic compounds suggests potential use in this field. It could potentially be used as a reagent or solvent in the synthesis of various food additive compounds .

Safety And Hazards

When handling Diethyl 2,5-Dioxahexanedioate, it’s important to wear suitable protective equipment and prevent the generation of vapor or mist . It’s also recommended to keep away from flames and hot surfaces, take measures to prevent the build-up of electrostatic charge, and use explosion-proof equipment .

Future Directions

While there is limited information on the future directions of Diethyl 2,5-Dioxahexanedioate, it’s worth noting that similar compounds have been used in the development of high-performance lithium-based batteries . This suggests potential future applications in the field of energy storage.

properties

IUPAC Name

2-ethoxycarbonyloxyethyl ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNUAGYBVSQRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCOC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524630
Record name Ethane-1,2-diyl diethyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,5-Dioxahexanedioate

CAS RN

35466-87-6
Record name Ethane-1,2-diyl diethyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Taskovic, A Adamson, A Clarke… - Journal of The …, 2023 - iopscience.iop.org
A common degradation product dimethyl-2, 5-dioxahexane carboxylate (DMOHC) produced in Li-ion cell electrolytes after ageing is used here as an electrolyte solvent, allowing Li-ion …
Number of citations: 0 iopscience.iop.org
T Hosaka, T Fukabori, T Matsuyama, R Tatara… - ACS Energy …, 2021 - ACS Publications
The sulfate esters of 1,3,2-dioxathiolane 2,2-dioxide (DTD) and trimethylene sulfate (TMS) are evaluated as electrolyte additives for K-metal cells. A symmetric K∥K cell filled with 0.8 M …
Number of citations: 19 pubs.acs.org
K Fink, P Gasper, JE Coyle, N Sunderlin… - ACS Applied Energy …, 2020 - ACS Publications
Changes to the surface structure and chemistry occurring throughout the functional lifetime of lithium-ion batteries (LIBs) may impact the effectiveness of end-of-life rejuvenation methods…
Number of citations: 4 pubs.acs.org
T Taskovic, A Adamson, A Clarke… - Journal of The …, 2023 - iopscience.iop.org
Erratum: Alkyl Dicarbonates, Common Electrolyte Degradation Products, Can Enable Long-Lived Li-ion Cells at High Temperatures [J Page 1 Journal of The Electrochemical Society …
Number of citations: 0 iopscience.iop.org
ЕВ Корбова, МС Липкин, АА Александров… - … в современном мире, 2023 - elibrary.ru
Рассматривается исходный неводный электролит TSE 2016 на основе карбонатов и его влияние на электродную систему с катодным кобальтатным покрытием. После …
Number of citations: 0 elibrary.ru
ЕВ Корбова, МС Липкин, ЕЮ Чеснокова… - Наука. Исследования …, 2023 - elibrary.ru
Рассматривается исходный неводный электролит TSE 2016 на основе карбонатов и его влияние на электродную систему с катодным кобальтатным покрытием. После …
Number of citations: 0 elibrary.ru

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